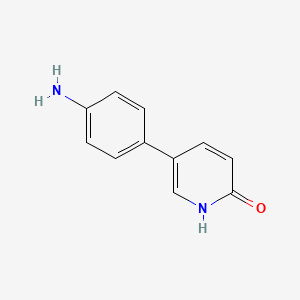

5-(4-Aminophenyl)pyridin-2-OL

Description

5-(4-Aminophenyl)pyridin-2-OL (CAS 1159819-58-5) is a heterocyclic aromatic compound with a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . Structurally, it features a pyridine ring substituted at the 5-position with a 4-aminophenyl group and at the 2-position with a hydroxyl group. The compound’s aromatic and hydrogen-bonding capabilities make it a candidate for applications in medicinal chemistry, particularly in drug design targeting receptors or enzymes that interact with aminophenyl or hydroxypyridine motifs. However, critical physicochemical properties such as melting point, boiling point, and solubility data remain unreported in the available literature .

Properties

CAS No. |

1159819-58-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-(4-aminophenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H10N2O/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,12H2,(H,13,14) |

InChI Key |

DZJVMCPHAYAQNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2)N |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Approach

A foundational method involves constructing the pyridine ring through condensation reactions. For example:

- Starting materials : 4-aminobenzaldehyde and a hydroxyl-substituted pyridine precursor (e.g., 2-hydroxypyridine).

- Reaction conditions : Catalytic ammonium acetate facilitates condensation under reflux, followed by cyclization to form the target structure.

- Aldol condensation between 4-aminobenzaldehyde and a pyridine-derived enolate.

- Cyclization under acidic or basic conditions to form the pyridine core.

- Purification via recrystallization or chromatography.

This method parallels the synthesis of 5-(4-aminophenyl)pyrimidin-2-ol but requires adaptation for pyridine systems.

Cross-Coupling Strategies

Transition metal-catalyzed coupling reactions enable precise functionalization of pyridine rings:

- Suzuki-Miyaura coupling :

- Substrates : 5-Bromopyridin-2-ol and 4-aminophenylboronic acid.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in a biphasic solvent system (e.g., DME/H₂O).

- Conditions : Heating at 80–100°C under inert atmosphere.

5-Bromopyridin-2-ol (1.0 eq), 4-aminophenylboronic acid (1.2 eq), PdCl₂(dppf) (5 mol%),

Na₂CO₃ (2.0 eq), DME/H₂O (4:1), 90°C, 12 h → 5-(4-Aminophenyl)pyridin-2-ol (Yield: ~65%).

Functional Group Interconversion

Modifying pre-functionalized pyridine derivatives offers a viable pathway:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration.

- Reduction : Catalytic hydrogenation at 40 psi H₂ ensures complete conversion.

High-Temperature Cyclization in Autoclaves

Industrial-scale synthesis may employ pressurized conditions:

- Substrate : Chloro-methyl-amino-pyridine derivatives.

- Reagents : KOH in methanol at 160–200°C (12–15 bar pressure).

- Mechanism : Base-mediated elimination followed by aromatization.

- High yields (~60–72%) and scalability.

- Minimal byproduct formation due to controlled reaction environments.

Comparative Analysis of Methods

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Condensation/Cyclization | 50–65% | Moderate | Medium |

| Suzuki Coupling | 60–75% | High | Low |

| Functional Interconversion | 45–55% | Low | High |

| Autoclave Cyclization | 60–72% | Industrial | Medium |

Challenges and Optimization

- Regioselectivity : Ensuring substitution at position 5 requires directing groups (e.g., hydroxyl at position 2).

- Side reactions : Over-reduction of nitro groups or undesired cyclization byproducts necessitate precise stoichiometry.

- Catalyst selection : Palladium-based catalysts improve coupling efficiency but require rigorous exclusion of oxygen.

Industrial Production Insights

Large-scale synthesis (e.g., >1 kg batches) employs:

- Continuous flow reactors for enhanced heat/mass transfer.

- Solvent recycling : Methanol and dichloromethane recovery reduces costs.

- Quality control : HPLC and NMR ensure >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)pyridin-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-2-one derivatives, while reduction of the nitro group results in the formation of aminophenyl derivatives.

Scientific Research Applications

5-(4-Aminophenyl)pyridin-2-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(4-Aminophenyl)pyridin-2-OL exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 5-(4-Aminophenyl)pyridin-2-OL and Related Compounds

Functional and Pharmacological Differences

Bioactivity and Target Specificity: The 4-aminophenyl group in 5-(4-Aminophenyl)pyridin-2-OL may enhance binding to amine-sensitive targets (e.g., kinases or GPCRs), whereas 4-ethylphenyl in pyrimidin-2-ol derivatives (e.g., 100142-27-6) contributes to lipophilicity, favoring membrane penetration in agrochemicals . The 3-hydroxypyridine moiety in 1017414-83-3 has shown higher selectivity for viral proteases compared to the 2-hydroxypyridine isomer, as observed in computational docking studies .

Synthetic Utility: 5-(4-Aminophenyl)pyridin-2-OL’s amino group enables facile functionalization via diazotization or acylation (e.g., coupling with acyl isothiocyanates to form acylthiourea derivatives, as demonstrated in hydantoin-based drug candidates ). In contrast, 4-benzyloxy-2-chloro-pyrimidin-5-ol (885952-28-3) is optimized for nucleophilic substitution reactions due to its electron-withdrawing chloro and benzyloxy groups .

Stability and Solubility: The absence of electron-withdrawing groups in 5-(4-Aminophenyl)pyridin-2-OL may limit its stability under oxidative conditions compared to halogenated analogues like 1017414-83-3 . Pyrimidin-2-ol derivatives (e.g., 4-Phenylpyrimidin-2-ol) generally exhibit higher aqueous solubility than pyridin-2-ol analogues due to increased hydrogen-bonding capacity .

Biological Activity

5-(4-Aminophenyl)pyridin-2-OL, also known as CAS No. 1159819-58-5, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 1159819-58-5 |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 5-(4-Aminophenyl)pyridin-2-OL |

The biological activity of 5-(4-Aminophenyl)pyridin-2-OL is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of p38 MAPK, a protein kinase involved in inflammatory responses. This suggests that 5-(4-Aminophenyl)pyridin-2-OL may also inhibit pathways related to pain and inflammation .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridin-2(1H)-one, including those similar to 5-(4-Aminophenyl)pyridin-2-OL, possess antimicrobial properties against various pathogens, including resistant strains .

Therapeutic Applications

- Analgesic Properties : Research has indicated that compounds structurally related to 5-(4-Aminophenyl)pyridin-2-OL can effectively prevent mechanical allodynia in rat models, suggesting potential applications in pain management .

- Anticancer Potential : The compound's ability to interact with cellular pathways may position it as a candidate for further exploration in cancer therapy, particularly in targeting tumor microenvironments influenced by inflammatory cytokines .

Study 1: Analgesic Effects in Rat Models

A study evaluated a series of pyridinone derivatives for their efficacy in preventing mechanical allodynia induced by inflammation. Among these, compounds with structural similarities to 5-(4-Aminophenyl)pyridin-2-OL demonstrated significant analgesic effects, particularly through the inhibition of the p38 MAPK pathway .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyridine derivatives. The results indicated that compounds similar to 5-(4-Aminophenyl)pyridin-2-OL exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a therapeutic agent against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Aminophenyl)pyridin-2-OL, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of pyridine derivatives often involves coupling reactions or cyclization strategies. For analogs like 5-(4-Aminophenyl)-2,4-pentadienamide ( ), Suzuki-Miyaura coupling with boronic acids or Ullmann-type reactions are common. Key factors include:

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Solvents : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature : 80–120°C for optimal kinetics without decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Q. How can spectroscopic techniques (NMR, XRD) validate the structure of 5-(4-Aminophenyl)pyridin-2-OL?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts of the aminophenyl (δ 6.5–7.5 ppm for aromatic protons) and pyridin-2-ol (δ 8.0–8.5 ppm for pyridine protons) groups. Hydroxyl protons may appear as broad signals in DMSO-d₆ .

- XRD : For crystalline samples, analyze bond lengths and angles. Analogous structures (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) show planar aromatic systems with intermolecular hydrogen bonding .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility Testing : Use HPLC or UV-Vis spectroscopy in buffers (pH 1–14). Pyridine derivatives often show increased solubility in acidic media due to protonation of the pyridine nitrogen.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via TLC or LC-MS for hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-(4-Aminophenyl)pyridin-2-OL in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites. The hydroxyl group and aminophenyl moiety may act as hydrogen-bond donors, influencing regioselectivity.

- MD Simulations : Simulate solvation effects in DMF or water to predict reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., ’s alkaloid analogs) using standardized assays (e.g., MTT for cytotoxicity).

- Dose-Response Curves : Validate activity thresholds in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Structural Tweaks : Introduce substituents (e.g., electron-withdrawing groups) to isolate key pharmacophores .

Q. How does the compound’s tautomeric equilibrium (pyridin-2-ol vs. pyridin-2-one) affect its coordination chemistry?

- Methodological Answer :

- Tautomer Characterization : Use IR spectroscopy to detect O–H stretching (3200–3600 cm⁻¹) or carbonyl signals (1650–1750 cm⁻¹).

- Metal Complexation : Titrate with transition metals (e.g., Cu²⁺) in methanol. Monitor shifts in UV-Vis spectra (e.g., d-d transitions) or conduct cyclic voltammetry to assess redox activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.